

A Technical Guide to (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1S,3R)-3-Aminocyclohexanecarboxylic Acid
Cat. No.:	B1241999

[Get Quote](#)

CAS Number: 81131-40-0

This technical guide provides a comprehensive overview of **(1S,3R)-3-Aminocyclohexanecarboxylic acid**, a conformationally restricted analog of the neurotransmitter γ -aminobutyric acid (GABA). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance, particularly its role within the GABAergic system.

Physicochemical and Crystallographic Data

(1S,3R)-3-Aminocyclohexanecarboxylic acid exists as a zwitterion in its solid state.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.18 g/mol [1]
Melting Point	278 °C
Boiling Point	280.0 ± 33.0 °C (Predicted)
Density	1.133 ± 0.06 g/cm ³ (Predicted) [2]
Water Solubility	Soluble

Table 2: Crystallographic Data

Parameter	Value
Crystal System	Orthorhombic
a	5.5130 (10) Å
b	6.1282 (9) Å
c	22.518 (4) Å
V	760.8 (2) Å ³
Z	4

Spectroscopic Data

The identity of **(1S,3R)-3-Aminocyclohexanecarboxylic acid** has been confirmed through various spectroscopic methods.

Table 3: Spectroscopic Data

Technique	Data
¹ H NMR (300 MHz, D ₂ O)	δ 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H)[1]
¹³ C NMR (75 MHz, D ₂ O)	δ 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30[1]
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₇ H ₁₂ NO ₂ : 142.0863, Found: 142.0859[1]

Experimental Protocols

Synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

A common method for the synthesis of **(1S,3R)-3-Aminocyclohexanecarboxylic acid** involves the resolution of the cis-isomer, which can be prepared from 3-cyclohexenecarboxylic acid.[1] An alternative and straightforward synthesis route involves the following key steps[3]:

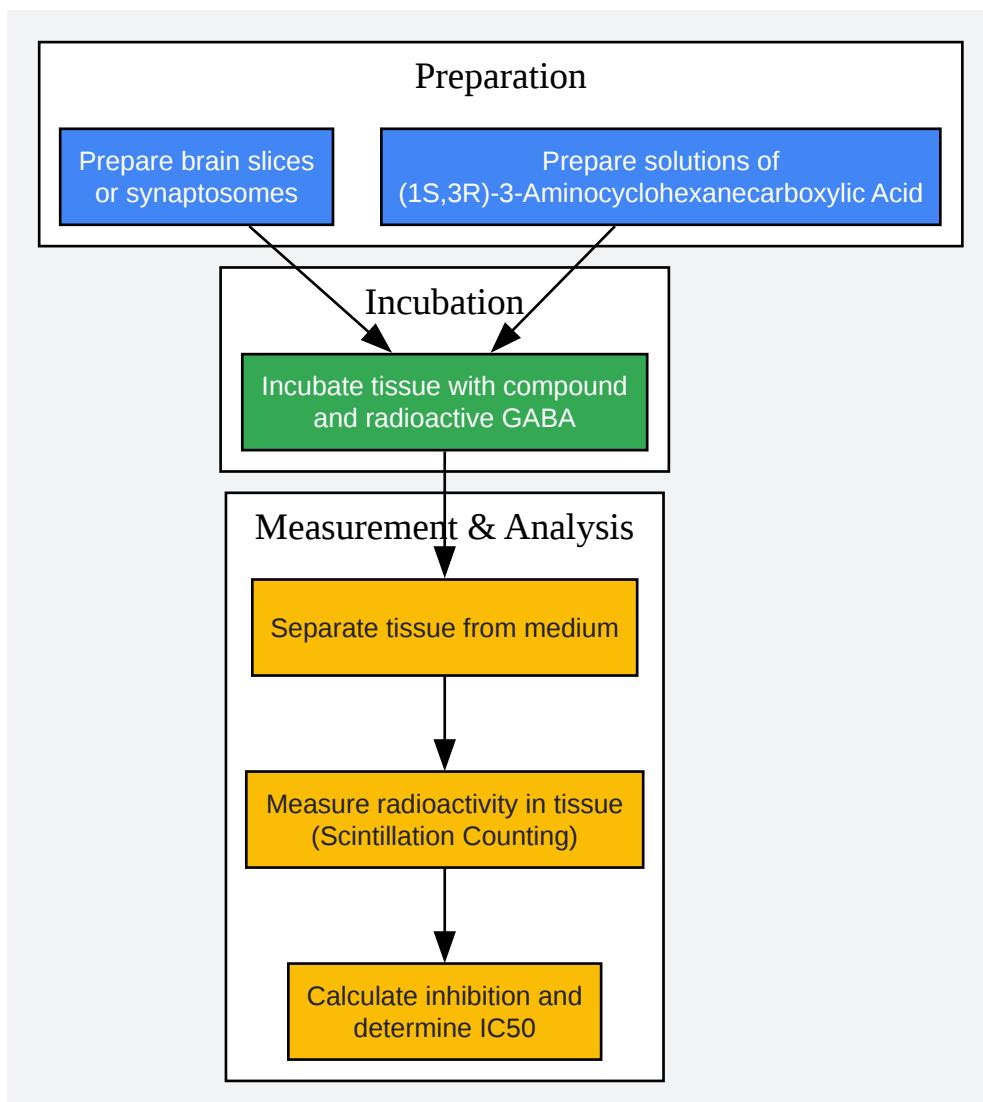
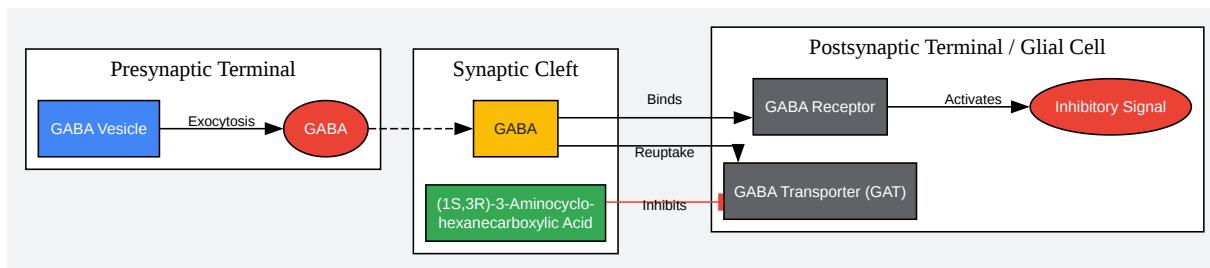
- Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is converted to cis-cyclohexane-1,3-dicarboxylic anhydride.
- Diesterification: The anhydride is then converted to the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester.
- Enzymatic Hydrolytic Desymmetrization: The diester undergoes enzymatic hydrolysis using lipase AY-30 to yield cis-1,3-cyclohexanedicarboxylic acid monoester with high enantiomeric excess.
- Curtius Rearrangement: The monoester is subjected to a modified Curtius-type reaction to give 3-(t-butoxycarbonyl)amino-1-cyclohexane carboxylic acid.
- Hydrolysis and Deprotection: The N-Boc protected amino ester is hydrolyzed and deprotected to yield the optically pure **(1S,3R)-3-Aminocyclohexanecarboxylic acid**.

X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction can be obtained by the slow diffusion of acetone into an aqueous solution of **(1S,3R)-3-Aminocyclohexanecarboxylic acid**.^[1]

Biological Activity and Applications

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a potent GABA analogue that has been investigated for its activity in the central nervous system. Its primary mechanism of action is the inhibition of GABA uptake.



Table 4: Biological Activity

Target	Activity	Notes
GABA Uptake	Inhibitor	The (1S,3R) isomer demonstrates similar potency to GABA as an inhibitor of radioactive GABA uptake in rat brain slices. The (1R,3S) isomer is significantly less potent. ^[3]
GABA Transporters (GATs)	Substrate Analogue	As a GABA analogue, it can compete with GABA for uptake by GATs. ^[4]

Due to its constrained cyclic structure, this compound is a valuable tool in structure-activity relationship studies of GABAergic ligands. Furthermore, it serves as a building block in the synthesis of peptidomimetics and other novel pharmaceutical compounds.

Signaling Pathway and Mechanism of Action

The primary role of **(1S,3R)-3-Aminocyclohexanecarboxylic acid** in neurotransmission is the modulation of GABAergic signaling through the inhibition of GABA transporters (GATs). GATs are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. By inhibiting these transporters, **(1S,3R)-3-Aminocyclohexanecarboxylic acid** increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,3S)-3-Aminocyclohexanecarboxylic Acid CAS#: 16636-51-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (1S,3R)-3-Aminocyclohexanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241999#1s-3r-3-aminocyclohexanecarboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com